molecular formula C10H11ClO2S B2867849 2-But-3-enylbenzenesulfonyl chloride CAS No. 1870686-56-8

2-But-3-enylbenzenesulfonyl chloride

Cat. No.: B2867849
CAS No.: 1870686-56-8
M. Wt: 230.71
InChI Key: VNZKILOJZVUIBZ-UHFFFAOYSA-N
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Description

2-But-3-enylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S. It is a derivative of benzenesulfonyl chloride, featuring a but-3-enyl group attached to the benzene ring. This compound is typically used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-But-3-enylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-3-enyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonyl chloride group facilitated by the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

2-But-3-enylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Oxidation Reactions: The but-3-enyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Carboxylic Acids/Ketones: Formed from the oxidation of the but-3-enyl group.

Scientific Research Applications

2-But-3-enylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-but-3-enylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a sulfonamide through nucleophilic substitution, where the amine attacks the sulfonyl chloride group, leading to the formation of a new C-N bond and the release of hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A closely related compound with a similar structure but lacking the but-3-enyl group.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative with a methyl group attached to the benzene ring.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group instead of a benzene ring.

Uniqueness

2-But-3-enylbenzenesulfonyl chloride is unique due to the presence of the but-3-enyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This structural feature allows for specific applications in organic synthesis and the development of novel compounds with potential biological activity .

Properties

IUPAC Name

2-but-3-enylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h2,4-5,7-8H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZKILOJZVUIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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